molecular formula C18H14Cl2N4OS3 B283984 N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide

N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide

Cat. No. B283984
M. Wt: 469.4 g/mol
InChI Key: KIDPVKSWVHKDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide, also known as CPTH, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH is a thiazole-based compound that has shown promising results in various studies for its ability to inhibit the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs).

Mechanism of Action

N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide inhibits the activity of HATs and HDACs by binding to their active sites, leading to the alteration of histone acetylation and gene expression. The inhibition of HATs and HDACs by N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which play a critical role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has been shown to modulate immune responses and inflammation, making it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for HATs and HDACs. N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has also been shown to exhibit low toxicity in animal models, making it a potential candidate for clinical trials. However, N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the development of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide as a therapeutic agent. One potential direction is the development of more potent analogs of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide that exhibit improved solubility and bioavailability. Another direction is the development of combination therapies that target multiple pathways involved in disease pathogenesis. Additionally, the elucidation of the molecular mechanisms underlying the anti-tumor and neuroprotective effects of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide could provide insights into the development of novel therapies for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide involves the reaction of 4-chlorophenyl isothiocyanate with 4-(4-chlorophenyl)-2-aminothiazole to form the intermediate compound, which is then reacted with N-acetyl hydrazine to produce the final product. The purity of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide can be achieved by recrystallization or column chromatography. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide is a potent inhibitor of HATs and HDACs, which play a critical role in regulating gene expression, chromatin structure, and cellular processes. The dysregulation of HATs and HDACs has been implicated in the development and progression of various diseases, making them attractive targets for drug development.

properties

Molecular Formula

C18H14Cl2N4OS3

Molecular Weight

469.4 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]thiourea

InChI

InChI=1S/C18H14Cl2N4OS3/c19-12-3-1-11(2-4-12)15-9-27-18(22-15)28-10-16(25)23-24-17(26)21-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,23,25)(H2,21,24,26)

InChI Key

KIDPVKSWVHKDFW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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